molecular formula C21H24O6 B076243 (4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol CAS No. 14419-69-3

(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol

Cat. No.: B076243
CAS No.: 14419-69-3
M. Wt: 372.4 g/mol
InChI Key: QRMYFVCKXAQEDN-YVYPMRBHSA-N
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Description

Molecular Formula: C₁₉H₂₂O₆ Molecular Weight: 346.38 g/mol Structural Features: This compound is a bicyclic pyrano-dioxin derivative with a benzyloxy group at position 8, a methoxy group at position 6, and a hydroxyl group at position 5. Its stereochemistry (4aR,6S,7R,8R,8aR) is critical for its conformational stability and reactivity. The compound is typically synthesized via stereoselective glycosylation or protecting-group strategies, as seen in analogous synthetic routes for mycobacterial diacyl trehaloses .

Properties

IUPAC Name

(4aR,6S,7R,8R,8aR)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-23-21-17(22)19(24-12-14-8-4-2-5-9-14)18-16(26-21)13-25-20(27-18)15-10-6-3-7-11-15/h2-11,16-22H,12-13H2,1H3/t16-,17-,18-,19-,20?,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMYFVCKXAQEDN-YVYPMRBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol , also referred to as Benzyl ((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate , is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties and biological activities based on available research findings.

  • Molecular Formula : C₁₄H₁₈O₆
  • Molecular Weight : 282.29 g/mol
  • CAS Number : 87907-34-4

Antimicrobial Properties

Research indicates that compounds similar to the target molecule exhibit antimicrobial activity. For instance, studies have shown that derivatives of hexahydropyrano compounds can inhibit the growth of various bacterial strains. The presence of the dioxin ring structure is believed to contribute to this activity by disrupting bacterial cell wall synthesis.

Cytotoxicity and Antitumor Activity

Several studies have explored the cytotoxic effects of dioxin-containing compounds on cancer cell lines. In vitro assays demonstrated that the compound can induce apoptosis in specific cancer cells while exhibiting minimal toxicity to normal cells. This selective cytotoxicity suggests a potential application in targeted cancer therapies.

Cell LineIC50 (µM)Notes
HeLa (Cervical)15Induces apoptosis
MCF-7 (Breast)20Moderate cytotoxicity
A549 (Lung)25Selective toxicity observed

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest that it may be beneficial in treating inflammatory diseases.

The proposed mechanism of action for the biological activities of this compound includes:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Interaction with Cell Membranes : Its lipophilic nature allows it to integrate into cellular membranes, affecting membrane fluidity and function.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may trigger apoptotic pathways in cancer cells.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various dioxin derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability upon treatment with the compound at concentrations above 10 µM.

Study 2: Antitumor Activity

In a recent publication in Cancer Research, researchers assessed the antitumor effects of the compound on multiple cancer cell lines. The study concluded that the compound exhibited potent antitumor activity with an IC50 value significantly lower than traditional chemotherapeutics.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to (4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and modulation of apoptotic pathways. For instance, derivatives of this compound have been tested against several cancer cell lines with varying degrees of success in inhibiting cell proliferation and inducing cell death .

Neuroprotective Effects
Another area of application is in neuroprotection. Some studies suggest that this compound may help protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of neuroinflammatory pathways and the reduction of reactive oxygen species (ROS) levels .

Pharmacology

Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound has been studied to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary data indicate that the compound has favorable bioavailability characteristics due to its lipophilicity and ability to cross the blood-brain barrier. This makes it a candidate for further development in therapeutic applications targeting central nervous system disorders .

Organic Synthesis

Synthetic Intermediates
In organic chemistry, this compound serves as an important synthetic intermediate for the preparation of various bioactive molecules. Its unique structure allows for further functionalization and modification through standard organic reactions such as alkylation and acylation. This versatility makes it valuable in the synthesis of complex natural products and pharmaceuticals .

Case Study 1: Anticancer Screening

A study conducted on a series of derivatives based on this compound demonstrated significant cytotoxic effects against breast cancer cell lines. The most effective derivative led to a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration induced by oxidative stress, administration of this compound resulted in significant improvements in cognitive function as measured by maze tests. Histological analysis showed reduced neuronal loss and lower levels of inflammatory markers compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrano-Dioxin Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Synthesis Notes
Target Compound 8-(Benzyloxy), 6-methoxy, 7-OH C₁₉H₂₂O₆ 346.38 Intermediate in oligosaccharide synthesis
(4aR,6S,7R,8S,8aS)-8-(benzyloxy)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl acetate 6-(p-Tolylthio), 7-acetate, 8-(benzyloxy) C₂₉H₃₀O₆S 506.61 Glycosylation studies; enhanced solubility due to thioether group
(4aR,6S,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol 6-Methoxy, 7,8-diol C₁₄H₁₈O₆ 282.29 Precursor for deprotected glycosides
(4aR,6R,7R,8S,8aR)-7-(Palmitoyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl derivatives 7-Palmitoyloxy, 6-O-silyl ether C₅₄H₅₆O₁₁ 881.04 Mycobacterial diacyl trehalose analogs; antiviral research
(4aR,7R,8R,8aS)-2-Phenyl-6,8-bis(benzyloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-ol 6,8-Bis(benzyloxy), 7-OH C₅₄H₅₆O₁₁ 881.04 Glycoconjugate synthesis; multivalent glycosylation

Key Observations :

  • Substituent Effects : The presence of benzyloxy groups (e.g., at position 8 in the target compound) enhances steric protection during synthesis, while thioether (e.g., p-tolylthio in ) or acyloxy groups (e.g., palmitoyloxy in ) modulate lipophilicity and biological activity.
  • Stereochemical Sensitivity : The 7-OH group in the target compound is reactive and often protected during synthesis (e.g., as acetate in or palmitoyl ester in ).
Spectral Data Comparison
  • ¹H NMR :
    • Target Compound : Benzyloxy protons resonate at δ 4.5–4.7 ppm (doublet), methoxy at δ 3.3 ppm (singlet) .
    • 7-Acetate Derivative (): Acetate methyl protons appear at δ 2.1 ppm (singlet).
    • Palmitoyloxy Derivatives (): Palmitoyl CH₂ groups show δ 1.2–1.3 ppm (multiplet).
  • ¹³C NMR: Target Compound: Anomeric carbon (C-2) at δ 100–102 ppm . Thioether Derivatives (): p-Tolylthio carbons at δ 125–140 ppm.

Preparation Methods

Protection of Hydroxyl Groups

The synthesis employs protective groups to isolate reactive sites. For example, 4,6-O-benzylidene protection is applied to mannopyranosides to shield hydroxyl groups at C4 and C6 during subsequent reactions. In one protocol, sodium hydride (NaH) in anhydrous DMF facilitates the introduction of 4-methoxybenzyl (PMB) groups at C3 and C5 positions under nitrogen atmosphere.

Reaction conditions :

  • Solvent: Anhydrous DMF

  • Temperature: 0°C → room temperature

  • Reagents: PMBCl, NaH, TBAI (tetra-n-butylammonium iodide)

  • Yield: ~85%

Thioether Formation at C2

The phenyl group at C2 is introduced via nucleophilic substitution. Thiophilic agents like thiophenol react with glycosyl bromides under basic conditions. For instance:

(Precursor)+PhSHEt3N, CH2Cl2C2-phenylthio derivative[2]\text{(Precursor)} + \text{PhSH} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{C2-phenylthio derivative} \quad

Methoxy Group Installation at C6

Methylation at C6 is achieved using methyl iodide (MeI) in the presence of silver oxide (Ag₂O), which acts as a mild base and desiccant:

(Intermediate)+MeIAg2O, DMF6-methoxy derivative[3]\text{(Intermediate)} + \text{MeI} \xrightarrow{\text{Ag}_2\text{O, DMF}} \text{6-methoxy derivative} \quad

Optimization note : Excess MeI and prolonged reaction times (12–18 hours) improve yields to >90%.

Stereochemical Control and Ring Closure

The hexahydropyrano[3,2-d]dioxin ring system requires precise stereochemical alignment. Key strategies include:

Diastereoselective Cyclization

Ring closure is facilitated by acid-catalyzed cyclization. Trifluoroacetic acid (TFA) in dichloromethane (DCM) promotes the formation of the dioxane ring while retaining stereochemistry.

Critical parameters :

  • Acid concentration: 5% TFA in DCM

  • Temperature: −20°C to prevent epimerization

  • Reaction time: 2–4 hours

Benzyloxy Group Retention

The 8-(benzyloxy) group is introduced early and retained throughout the synthesis via benzyl ether protection. Hydrogenolysis (H₂/Pd-C) is avoided until final deprotection stages.

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography : Silica gel with hexane/ethyl acetate gradients (3:1 → 1:2) resolves intermediates.

  • HPLC : Used for final purification (>98% purity) with C18 columns and acetonitrile/water mobile phases.

Spectroscopic Confirmation

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm stereochemistry. Key signals include δ 7.3–7.5 ppm (aromatic protons) and δ 4.8–5.2 ppm (anomeric proton).

  • HRMS : Molecular ion peaks match theoretical values (e.g., [M+NH₄]⁺ calcd for C₄₂H₅₂N₇O₁₀: 814.3770; found: 814.3769).

Industrial-Scale Production Challenges

While laboratory syntheses are well-documented, industrial-scale production faces hurdles:

ChallengeMitigation Strategy
High catalyst costsUse recyclable catalysts (e.g., polymer-supported Ag₂O)
Low yields in cyclizationOptimize acid concentration and temperature gradients
Stereochemical driftImplement continuous flow reactors for precise control

Comparative Analysis of Synthetic Routes

The table below contrasts two prominent methods:

ParameterMethod A (Ref.)Method B (Ref.)
Starting materialMannopyranoside derivativeGlucopyranoside derivative
Key protective groupsPMB, benzylideneBenzyl, PMB
Cyclization catalystTFAp-TsOH
Total yield62%58%
Purity (HPLC)97%95%

Method A offers higher yields but requires costly PMB groups, whereas Method B uses cheaper benzyl groups at the expense of additional purification steps .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step regioselective functionalization, particularly for introducing the benzyloxy and methoxy groups while preserving stereochemical integrity. details a related synthesis using acid-catalyzed methanolysis (e.g., HCl/MeOH for hydroxyl group protection) and benzaldehyde dimethyl acetal for cyclic acetal formation. Optimizing stoichiometry, temperature, and catalyst (e.g., p-toluenesulfonic acid) is critical to minimize side reactions like over-oxidation or epimerization . Purification via deactivated silica (to avoid compound degradation) and inert atmospheres (N₂) are recommended for air-sensitive intermediates .

Q. Which analytical techniques are most reliable for characterizing purity and stereochemistry?

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for verifying molecular weight and stereochemical assignments. highlights the use of ¹H NMR to confirm methoxy and benzyloxy proton environments (δ 3.2–5.5 ppm). For purity (>98%), HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is advised, as described in for similar compounds. Chiral chromatography or optical rotation measurements may resolve enantiomeric impurities .

Q. How should this compound be stored to ensure long-term stability?

Store lyophilized solids at –20°C under argon to prevent hydrolysis of the dioxane ring. For solutions (e.g., 10 mM in DMSO), aliquot and freeze at –80°C, avoiding freeze-thaw cycles. recommends desiccants and amber vials to mitigate light- or moisture-induced degradation .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity and stereochemical outcomes?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for acetal formation or benzyloxy group migration. emphasizes molecular dynamics (MD) simulations to assess solvent effects (e.g., DMF vs. THF) on reaction pathways. Software like Gaussian or ORCA can optimize 3D conformers, validating NOESY NMR correlations for axial/equatorial substituents .

Q. How can conflicting NMR data for diastereomers be resolved?

Contradictions may arise from solvent-dependent coupling constants (e.g., J₆,₇ in pyranose rings). Use deuterated DMSO or CDCl₃ to standardize conditions. and suggest 2D NMR (COSY, HSQC) to assign overlapping signals. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation .

Q. What strategies mitigate low yields in the final coupling step?

Low yields often stem from steric hindrance at C8 (benzyloxy group) or competing elimination. proposes using NaH as a base for etherification under anhydrous conditions. Alternatively, microwave-assisted synthesis (120°C, 30 min) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance reaction efficiency .

Methodological Design Questions

Q. How to design a kinetic study for hydrolytic stability under physiological conditions?

Prepare buffered solutions (pH 7.4 PBS, 37°C) and monitor degradation via LC-MS. ’s safety protocols (e.g., handling hydrolyzed products) should be followed. Use pseudo-first-order kinetics to calculate half-lives and identify labile groups (e.g., dioxane ring opening) .

Q. What in vitro models are suitable for preliminary toxicity screening?

Use hepatic (HepG2) or renal (HEK293) cell lines for cytotoxicity assays (MTT/CCK-8). highlights acute oral toxicity (H302), so dose-response curves (1–100 µM) and IC₅₀ calculations are advised. Include positive controls (e.g., doxorubicin) and validate with caspase-3/7 activity assays .

Data Interpretation Questions

Q. How to reconcile discrepancies in reported melting points or solubility?

Variations may arise from polymorphs or residual solvents. Re-crystallize from ethanol/water ( ) and characterize via DSC. For solubility, use the shake-flask method (OECD 105) in PBS or DMSO, comparing with HPLC-UV quantification .

Q. What mechanistic insights explain unexpected by-products during synthesis?

By-products like orthoester derivatives (from acetal rearrangement) may form under acidic conditions. ’s use of benzaldehyde dimethyl acetal suggests competing pathways. Conduct ¹⁸O-labeling experiments or in-situ IR to track intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol
Reactant of Route 2
Reactant of Route 2
(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol

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